4-Formyl Antipyrine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

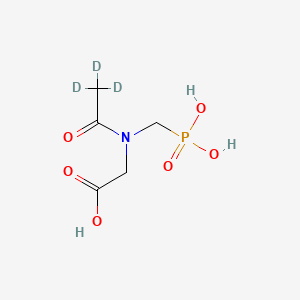

4-Formyl Antipyrine-d3 is a labelled impurity of antipyrine . Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug, and an antipyretic .

Synthesis Analysis

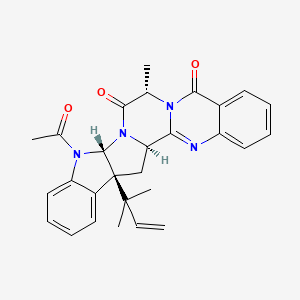

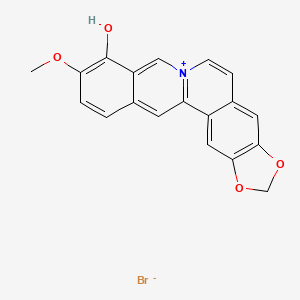

The synthesis of 4-Formyl Antipyrine-d3 involves the condensation of 4-acetylantipyrine with 4-formyl-antipyrine . Formylpyrazoles, such as 4-formyl derivatives, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Molecular Structure Analysis

4-Formyl Antipyrine-d3 is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis

The chemical reactions of 4-Formyl Antipyrine-d3 involve the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion . The reaction scope includes diverse aromatic and aryl groups at positions 1, 3, and 4 .作用機序

Safety and Hazards

While specific safety and hazards data for 4-Formyl Antipyrine-d3 was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing .

将来の方向性

The future directions in the research of 4-Formyl Antipyrine-d3 and related compounds involve synthesizing structurally diverse pyrazole derivatives due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This includes the synthesis and properties of different pyrazole derivatives .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Formyl Antipyrine-d3 involves the oxidation of 4-Amino Antipyrine-d3 to form the aldehyde group.", "Starting Materials": [ "4-Amino Antipyrine-d3", "Oxidizing agent (such as potassium permanganate or sodium chlorite)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve 4-Amino Antipyrine-d3 in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a specific temperature and pH for a specific period of time", "Filter the resulting mixture to remove any precipitate", "Concentrate the filtrate to obtain the product" ] } | |

CAS番号 |

1346603-54-0 |

製品名 |

4-Formyl Antipyrine-d3 |

分子式 |

C12H12N2O2 |

分子量 |

219.258 |

IUPAC名 |

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |

InChIキー |

QFYZFYDOEJZMDX-BMSJAHLVSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |

同義語 |

2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)